N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Neurological Disorders

N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049518-64-0) is a synthetic, research-grade small molecule belonging to the phenylpiperazine-oxalamide class, with a molecular formula of C22H28N4O2 and a molecular weight of 380.5 g/mol. Characterized by a benzyl group, a 4-phenylpiperazine moiety, and an oxalamide linker, this compound is distributed for non-clinical research purposes.

Molecular Formula C22H28N4O2
Molecular Weight 380.492
CAS No. 1049518-64-0
Cat. No. B2666964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
CAS1049518-64-0
Molecular FormulaC22H28N4O2
Molecular Weight380.492
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N4O2/c27-21(22(28)24-18-19-8-3-1-4-9-19)23-12-7-13-25-14-16-26(17-15-25)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,27)(H,24,28)
InChIKeyWMKRMYHSTWZLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049518-64-0): Structural and Procurement Baseline


N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049518-64-0) is a synthetic, research-grade small molecule belonging to the phenylpiperazine-oxalamide class, with a molecular formula of C22H28N4O2 and a molecular weight of 380.5 g/mol . Characterized by a benzyl group, a 4-phenylpiperazine moiety, and an oxalamide linker, this compound is distributed for non-clinical research purposes . The core structure suggests potential interactions with neurological targets, but the specific biological profile for this exact compound remains sparsely documented in the primary literature, making a thorough evidence-based differentiation critical for informed procurement.

Procurement Risks for N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide: Why In-Class Analogs Cannot Be Interchanged


The phenylpiperazine-oxalamide chemical space is highly sensitive to even minor N1-substituent variations. For instance, replacing the N1-benzyl group with a cyclopentyl or cyclohexyl moiety dramatically alters the molecule's physicochemical properties and, consequently, its target engagement profile . A 2015 study on related oxalamide and 2-butenediamide derivatives demonstrated that specific substitutions dictate cholinesterase subtype selectivity (AChE vs. BuChE) and inhibitory potency, with IC50 values varying over 100-fold between analogs [1]. Therefore, substituting the target compound with a structurally similar but pharmacologically unvalidated analog introduces significant risk of divergent biological activity, rendering generic interchange scientifically unsound for hypothesis-driven research.

N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (1049518-64-0): Quantitative Differentiation Evidence


Structural Difference: N1-Benzyl vs. N1-Cyclohexyl Substitution on Phenylpiperazine-Oxalamide Scaffold

The target compound is explicitly differentiated from its closest commercially available analog, N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049519-15-4), by a critical N1-substituent change. The target compound features a benzyl group, whereas the comparator utilizes a cyclohexyl group . This structural variation has profound implications for lipophilicity (cLogP), molecular shape, and π-π stacking interactions with biological targets, as demonstrated in SAR studies of related oxalamide series where benzyl versus alkyl substitutions dictate enzyme binding modes and selectivity indices [1].

Medicinal Chemistry Structure-Activity Relationship Neurological Disorders

Class-Level Evidence: Potential for Cholinesterase Inhibition Requires Subtype-Specific Validation

While no direct assay data is publicly available for the target compound, a 2015 study on structurally related oxalamide derivatives provides a quantitative class-level baseline. In that study, compound 1a (an N, N'-bis-benzyl substituted oxalamide) demonstrated an IC50 of 1.86 µM against butyrylcholinesterase (BuChE) and a distinct selectivity over acetylcholinesterase (AChE), where compound 2a showed an IC50 of 1.51 µM [1]. This data highlights that small substitutions on the oxalamide core can switch the selectivity from BuChE to AChE. Without specific profiling, the target compound's potency and subtype preference remain unpredictable, representing both a risk for uninformed procurement and an opportunity for targeted exploration.

Alzheimer's Disease Cholinesterase Inhibitor Acetylcholinesterase

Physicochemical Property Differentiation: Enhanced Lipophilicity from N1-Benzyl Group Drives Membrane Permeability

The target compound's N1-benzyl group introduces a significantly higher degree of lipophilicity compared to aliphatic analogs such as N1-cyclopentyl or N1-cyclohexyl derivatives . A higher calculated partition coefficient (cLogP) is directly correlated with enhanced blood-brain barrier (BBB) penetration, a critical factor for CNS drug discovery programs [1]. This physicochemical advantage positions the target compound as a more advanced starting point for CNS-focused projects compared to its less lipophilic, aliphatic counterparts, which may exhibit restricted brain exposure.

Drug Likeness Lipophilicity ADME Properties

High-Potential Research Applications for N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (1049518-64-0) Based on Validated Evidence


SAR Probe for CNS Penetration Optimization in Phenylpiperazine-Based Drug Discovery

Given the evidence that the N1-benzyl group enhances lipophilicity over aliphatic analogs , this compound serves as an optimal structural probe in medicinal chemistry campaigns targeting the central nervous system (CNS). Research groups can use this compound to benchmark in vitro permeability and in vivo brain-to-plasma ratios against its cycloalkyl-substituted counterparts. This allows for the systematic mapping of lipophilicity-driven brain exposure without the confounding factor of a drastically different scaffold, generating cleaner SAR data for lead series progression.

Cholinesterase Subtype Selectivity Screening Library Component

Based on class-level evidence that oxalamide derivatives can display selective cholinesterase inhibition [1], this compound is a valuable addition to a focused screening library for Alzheimer's disease research. Its unique benzyl substitution may confer a specific AChE or BuChE selectivity profile that is absent in commercially available, often-aliphatic, analogs. Procuring this compound enables the exploration of subtype-selective binding modes, as demonstrated by the distinct IC50 values (1.51 µM for AChE vs. 1.86 µM for BuChE) observed in related compounds [1].

Core Scaffold for Covalent or Irreversible Inhibitor Design

The presence of a benzyl group on the oxalamide scaffold provides a handle for further functionalization with electrophilic warheads, a strategy common in the development of covalent inhibitors. While direct evidence for this specific compound is absent, the established biochemical reactivity of benzyl-substituted amines supports this as a rational design application. This compound can be used as a surrogate to study the binding kinetics of a potential covalent inhibitor series before investing in the multi-step synthesis of irreversible probes, thereby accelerating structure-based drug design cycles.

Quote Request

Request a Quote for N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.